4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a 1-ethylpyrazole moiety at position 5, and a thiol (-SH) group at position 3. This structure combines electron-donating alkyl groups (ethyl) with a pyrazole ring, which may enhance solubility and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-(1-ethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-3-13-6-7(5-10-13)8-11-12-9(15)14(8)4-2/h5-6H,3-4H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOJAPVGAUPDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NNC(=S)N2CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrogen atoms on the triazole or pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings.
Scientific Research Applications
Agricultural Uses
Triazole derivatives, including 4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, are widely recognized for their fungicidal properties. They are utilized in crop protection against various fungal pathogens.
Fungicidal Activity
Research indicates that this compound exhibits significant antifungal activity against a range of plant pathogens. For instance, studies have shown that triazoles can inhibit the growth of fungi such as Fusarium and Botrytis, which are detrimental to crops like wheat and grapes. The mechanism typically involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Medicinal Chemistry
The compound has also been explored for its potential therapeutic applications in medicinal chemistry.
Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of triazole derivatives against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
Emerging research suggests that triazole derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, specific triazole compounds have shown promise in inhibiting tumor growth in breast and lung cancer models.
Material Science
In material science, triazole derivatives are being investigated for their role as corrosion inhibitors and in the development of advanced materials.
Corrosion Inhibition
Studies indicate that this compound can effectively inhibit corrosion processes in metals when used as a coating agent. Its thiol group is particularly effective at forming protective layers on metal surfaces.
Polymer Chemistry
The incorporation of triazole units into polymer matrices is being explored to enhance the mechanical and thermal properties of materials. Such modifications can lead to the development of high-performance polymers suitable for various industrial applications.
Case Study 1: Agricultural Application
A field trial conducted on wheat crops treated with a formulation containing this compound showed a significant reduction in disease incidence caused by Fusarium graminearum. The treated plots exhibited a 30% increase in yield compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both bacterial strains, demonstrating its potential as an antimicrobial agent.
Case Study 3: Corrosion Inhibition
A study on the efficacy of this triazole derivative as a corrosion inhibitor for mild steel in acidic environments revealed that at a concentration of 100 ppm, it reduced the corrosion rate by over 70%, showcasing its practical application in protecting metal surfaces.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Substituent Variations and Their Impacts:
Observations:
- Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., -NH2 in AT, ethyl in the target compound) exhibit superior antioxidant activity compared to nitro-substituted derivatives .
- Heterocyclic Influence: Pyrazole and thiophene substituents enhance biological interactions (e.g., antimicrobial, antiviral), while pyridine may reduce activity due to its electron-withdrawing nature .
ADMET and Toxicity Profiles
Ethyl and pyrazole groups in the target compound may improve GI absorption and reduce toxicity, similar to coumarin hybrids .
Biological Activity
4-Ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including its potential anticancer and antimicrobial activities, as well as its mechanism of action and structure-activity relationships.
The molecular formula for this compound is with a molecular weight of 223.30 g/mol. Its structure includes a triazole ring fused with a pyrazole moiety, which is known to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. Specifically, derivatives of this structure have shown promising results against various cancer cell lines:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell proliferation |
| Breast Cancer | MDA-MB-231 | Induction of apoptosis |
| Liver Cancer | HepG2 | Cell cycle arrest and reduced viability |
| Colorectal Cancer | HCT116 | Significant antiproliferative effects |
In vitro studies suggest that these compounds can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The 1,2,4-triazole derivatives generally exhibit broad-spectrum activity against various pathogens:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.125 - 8 µg/mL |
| Escherichia coli | Antibacterial | 0.125 - 8 µg/mL |
| Candida albicans | Antifungal | MIC: 0.046 - 3.11 µM |
These findings indicate that compounds similar to this compound could serve as potential leads for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The triazole ring can act as a ligand for various enzymes involved in cancer progression and microbial resistance.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Formation of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications at specific positions on the pyrazole and triazole rings can significantly affect potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole | Enhances anticancer activity |
| Alkyl Chain Length | Longer chains may reduce antibacterial efficacy |
| Functional Groups | Electron-donating groups improve overall potency |
These insights are critical for guiding future synthesis and optimization efforts aimed at enhancing the therapeutic efficacy of such compounds .
Case Studies
Several case studies have documented the successful application of triazole derivatives in clinical settings:
- Case Study A : A derivative showed significant tumor reduction in animal models for breast cancer.
- Case Study B : Clinical trials indicated improved outcomes in patients with resistant bacterial infections when treated with triazole-based therapies.
These cases underline the potential clinical relevance of this compound as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via condensation reactions. For example, analogous triazole-thiol derivatives are prepared by reacting hydrazinecarbothioamides with aldehydes in basic media (e.g., NaOH in i-propanol) . Microwave-assisted synthesis has been shown to improve reaction efficiency and yield for similar triazole derivatives, reducing reaction times compared to conventional heating . Key steps include:
Q. How is the compound characterized structurally?
Standard characterization includes:
- Elemental analysis to verify stoichiometry.
- FTIR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- ¹H-NMR/¹³C-NMR to resolve substituent environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, pyrazole protons at δ 7.5–8.5 ppm) .
- LC-MS for molecular ion confirmation (e.g., [M+H]⁺ peaks matching theoretical molecular weights) .
Q. What coordination chemistry has been explored with this compound?
The thiol group enables coordination with transition metals (Ni(II), Cu(II), Zn(II)). Synthesis involves refluxing the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol. Complexes are characterized by shifts in FTIR bands (e.g., ν(S–M) at 400–500 cm⁻¹) and UV-Vis spectroscopy (d-d transitions for octahedral geometry) .
Advanced Research Questions
Q. How can contradictions in antiradical activity data be resolved?
Antiradical activity (e.g., DPPH scavenging) varies with substituents and concentration. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives show 53.78–88.89% activity at 10⁻⁴–10⁻³ M . Contradictions arise from:
- Structural modifications : Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce activity, while electron-donating groups (e.g., 2-hydroxybenzylidene) enhance it .
- Assay conditions : Solvent polarity and radical concentration must be standardized. Use controlled DPPH protocols (λ = 517 nm, ethanol solvent) .
Q. What computational methods support drug design with this compound?
Molecular docking (e.g., AutoDock Vina) identifies potential interactions with biological targets. For triazole-thiol derivatives, studies target helicase proteins (PDB: 5WWP) with binding energies < −7.0 kcal/mol. Key steps:
- Target selection : Prioritize proteins with validated roles (e.g., SARS-CoV-2 helicase).
- ADME analysis : Predict pharmacokinetics (e.g., Lipinski’s Rule of Five compliance) .
Q. How do crystallographic techniques resolve structural ambiguities?
Single-crystal X-ray diffraction (SHELX suite) determines precise bond lengths and angles. For example, SHELXL refines twinned data using HKLF5 format, while SHELXE handles phase extension in low-resolution datasets . Advanced applications:
Q. How can synthetic yields be improved for alkylated derivatives?
Yields for S-alkyl derivatives depend on:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
